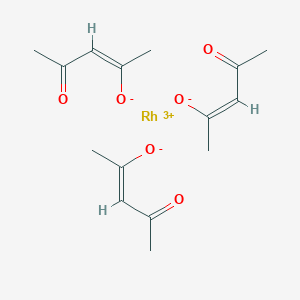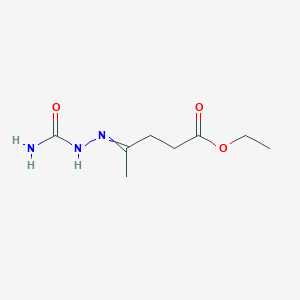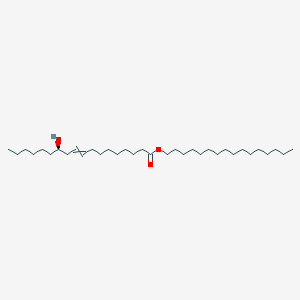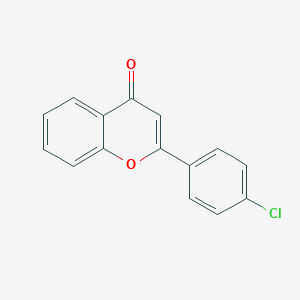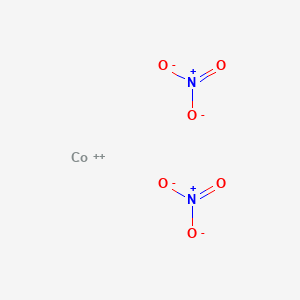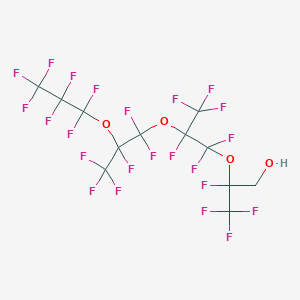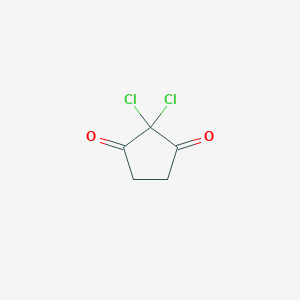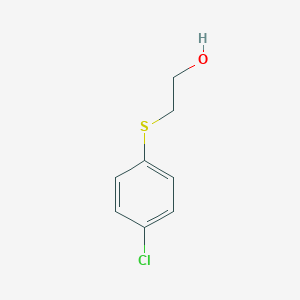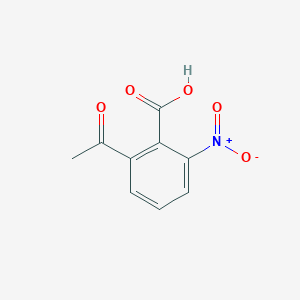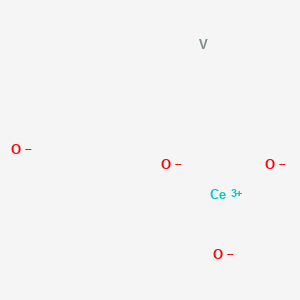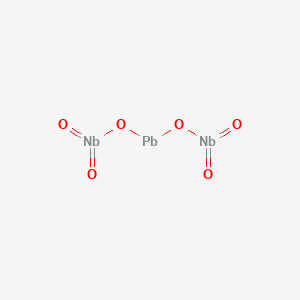
Lead niobate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its versatility and is used in scientific research for catalysis, energy storage, and materials science applications.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Lead niobate are likely to involve large-scale chemical synthesis techniques. These methods would require stringent control of reaction parameters to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve the desired quality and yield.
化学反応の分析
Types of Reactions
Lead niobate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from modified versions of the original compound to entirely new compounds with distinct properties.
科学的研究の応用
Lead niobate has a wide range of scientific research applications. Some of the key areas include:
Chemistry: Used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in materials science for the development of advanced materials with unique properties, such as high conductivity or enhanced mechanical strength.
作用機序
The mechanism of action of Lead niobate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the properties of the target molecules. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Lead niobate can be compared with other similar compounds, such as:
(Dioxoniobiooxy-lambda2-stannanyl)oxy-dioxoniobium: Similar in structure but contains tin instead of lead.
(Dioxoniobiooxy-lambda2-germanyl)oxy-dioxoniobium: Contains germanium instead of lead.
(Dioxoniobiooxy-lambda2-silyl)oxy-dioxoniobium: Contains silicon instead of lead.
These compounds share some structural similarities with this compound but differ in their chemical properties and potential applications. The presence of different elements in the structure can significantly influence the compound’s reactivity, stability, and overall performance in various applications.
Conclusion
This compound is a versatile and promising compound with a wide range of applications in scientific research and industry. Its unique properties make it an attractive candidate for further investigation and development in various fields.
特性
IUPAC Name |
(dioxoniobiooxy-λ2-plumbanyl)oxy-dioxoniobium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nb.6O.Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQKHVBXBQZGBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Nb](=O)O[Pb]O[Nb](=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nb2O6Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12034-88-7 |
Source


|
| Record name | Lead diniobium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
